molecular formula C28H22N4O B10780294 N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide

N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide

Cat. No.: B10780294
M. Wt: 430.5 g/mol
InChI Key: IGMQBINYIPIDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL347537 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Amination: Introduction of the amino group can be done using reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling Reactions: The final coupling of the isoquinoline derivative with the benzamide moiety can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods: Industrial production of CHEMBL347537 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: CHEMBL347537 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

CHEMBL347537 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CHEMBL347537 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, if it acts as an enzyme inhibitor, it could block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

CHEMBL347537 can be compared with other similar compounds in terms of structure and bioactivity:

    Similar Compounds: N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide analogs, other isoquinoline derivatives, and benzamide derivatives.

    Uniqueness: The unique combination of the isoquinoline and benzamide moieties in CHEMBL347537 may confer distinct bioactive properties, making it a valuable compound for drug discovery and development.

By comparing its structure and activity with similar compounds, researchers can identify its unique features and potential advantages in various applications.

Properties

Molecular Formula

C28H22N4O

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-isoquinolin-4-ylphenyl)-2-(pyridin-4-ylmethylamino)benzamide

InChI

InChI=1S/C28H22N4O/c33-28(25-10-3-4-11-27(25)31-17-20-12-14-29-15-13-20)32-23-8-5-7-21(16-23)26-19-30-18-22-6-1-2-9-24(22)26/h1-16,18-19,31H,17H2,(H,32,33)

InChI Key

IGMQBINYIPIDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4NCC5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.